molecular formula C9H8ClFO B2706213 1-(3-Chloro-5-fluorophenyl)propan-1-one CAS No. 886496-66-8

1-(3-Chloro-5-fluorophenyl)propan-1-one

Cat. No.: B2706213
CAS No.: 886496-66-8
M. Wt: 186.61
InChI Key: ACOVATHOZRDABU-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClFO. It is a derivative of propiophenone, characterized by the presence of chlorine and fluorine atoms on the phenyl ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Chloro-5-fluorophenyl)propan-1-one can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 3-chloro-5-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-fluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chloro-5-fluorobenzoic acid.

    Reduction: Formation of 1-(3-chloro-5-fluorophenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

1-(3-Chloro-5-fluorophenyl)propan-1-one can be compared with other similar compounds such as:

  • 1-(3-Chloro-4-fluorophenyl)propan-1-one
  • 1-(3-Chloro-2-fluorophenyl)propan-1-one
  • 1-(3-Chloro-5-bromophenyl)propan-1-one

These compounds share similar structural features but differ in the position and type of halogen atoms on the phenyl ring. The unique combination of chlorine and fluorine in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

1-(3-Chloro-5-fluorophenyl)propan-1-one is an organic compound notable for its unique structural characteristics, which include a propanone moiety linked to a phenyl ring substituted with chlorine and fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C9H8ClF
  • Molecular Weight : Approximately 188.61 g/mol
  • Structure : The compound features a propanone group attached to a chlorinated and fluorinated phenyl ring, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine enhances its binding affinity, potentially leading to the inhibition or activation of various cellular pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the activation of intrinsic apoptotic pathways. The specific mechanisms remain under investigation, but preliminary data suggest that it may inhibit key signaling pathways involved in cell proliferation.

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor. For example, it has been studied for its ability to inhibit certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and metastasis, making it a candidate for further development in oncology.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MICs) that suggest significant antimicrobial activity.
  • Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (e.g., MCF-7), the compound was found to reduce cell viability significantly at concentrations as low as 10 µM, indicating strong anticancer properties.
  • Kinase Inhibition Assays : In vitro kinase assays demonstrated that this compound effectively inhibited EGFR (epidermal growth factor receptor) kinase activity, which is crucial for many cancer therapies.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultsReference
AntimicrobialMIC AssayEffective against various bacterial strains
AnticancerCell ViabilityReduced MCF-7 cell viability by 50% at 10 µM
Enzyme InhibitionKinase AssaySignificant inhibition of EGFR activity

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOVATHOZRDABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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